molecular formula C8H9ClF3N3O B12341176 2-Chloro-8-(trifluoromethyl)-2,3,6,7,8,9-hexahydropyrimido[1,2-a]pyrimidin-4-one

2-Chloro-8-(trifluoromethyl)-2,3,6,7,8,9-hexahydropyrimido[1,2-a]pyrimidin-4-one

Cat. No.: B12341176
M. Wt: 255.62 g/mol
InChI Key: LBWOPSNILZBYBK-UHFFFAOYSA-N
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Description

2-Chloro-8-(trifluoromethyl)-2,3,6,7,8,9-hexahydropyrimido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a trifluoromethyl group and a chlorine atom, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-8-(trifluoromethyl)-2,3,6,7,8,9-hexahydropyrimido[1,2-a]pyrimidin-4-one can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with appropriate reagents under controlled conditions. The reaction typically requires the use of a base, such as potassium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-8-(trifluoromethyl)-2,3,6,7,8,9-hexahydropyrimido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .

Mechanism of Action

The mechanism of action of 2-Chloro-8-(trifluoromethyl)-2,3,6,7,8,9-hexahydropyrimido[1,2-a]pyrimidin-4-one involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The chlorine atom can participate in various interactions, such as hydrogen bonding and van der Waals forces, stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-8-(trifluoromethyl)-2,3,6,7,8,9-hexahydropyrimido[1,2-a]pyrimidin-4-one is unique due to its hexahydropyrimido[1,2-a]pyrimidine core, which imparts distinct chemical and biological properties. The combination of the trifluoromethyl group and chlorine atom enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C8H9ClF3N3O

Molecular Weight

255.62 g/mol

IUPAC Name

2-chloro-8-(trifluoromethyl)-2,3,6,7,8,9-hexahydropyrimido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C8H9ClF3N3O/c9-5-3-6(16)15-2-1-4(8(10,11)12)13-7(15)14-5/h4-5H,1-3H2,(H,13,14)

InChI Key

LBWOPSNILZBYBK-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=O)CC(N=C2NC1C(F)(F)F)Cl

Origin of Product

United States

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